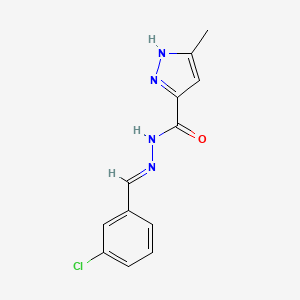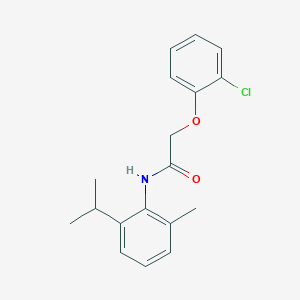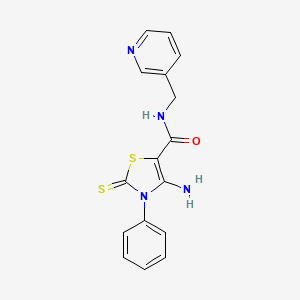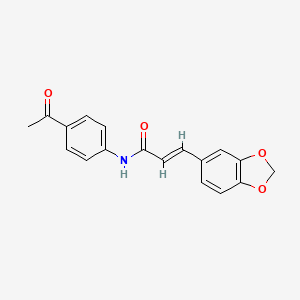
N'-(3-chlorobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N'-(3-chlorobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide derivatives involves several steps, including condensation reactions that are fundamental in organic chemistry. While the specific compound of interest isn't directly mentioned in the available literature, similar compounds have been synthesized through reactions involving carbohydrazide with various aldehydes or ketones. These processes often employ spectroscopic techniques for characterization, such as FT-IR, NMR, and X-ray diffraction (XRD), to confirm the structure of the synthesized compounds (Karrouchi et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds similar to N'-(3-chlorobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has been elucidated using single-crystal X-ray diffraction. These structures often crystallize in specific space groups with defined cell parameters. Detailed DFT calculations complement the experimental data, offering insights into the geometries, electronic structures, and vibrational frequencies of these molecules (Karrouchi et al., 2020).
Chemical Reactions and Properties
These compounds typically undergo various chemical reactions, including nucleophilic substitution and condensation. Their reactivity can be influenced by the presence of functional groups, such as the carbohydrazide moiety, which can partake in additional chemical transformations. Computational studies, including molecular docking, have shown these compounds' potential interactions with biological targets, suggesting their reactivity in biological contexts as well (Karrouchi et al., 2020).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the applications and behavior of these compounds. X-ray crystallography provides detailed information on the crystal packing and molecular conformation, which are essential for predicting the material's behavior in different environments. The solvation energy, dipole moment, and volume contraction in solution are critical parameters obtained from computational studies (Brandán et al., 2021).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the compound's utility in synthetic applications. Computational methods, such as DFT, provide insights into the frontier molecular orbitals, which are indicative of the compound's reactivity. Molecular docking studies further elucidate the potential biological activities of these compounds, highlighting their interactions with specific enzymes or receptors (Karrouchi et al., 2022).
Applications De Recherche Scientifique
Vibrational Spectroscopic Investigations and Molecular Dynamics N'-(3-chlorobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide, like its derivatives, has been the subject of extensive quantum chemical studies due to its industrial and biological importance. Vibrational spectroscopy, combined with molecular dynamics simulations, suggests significant potential in understanding the compound's stability, reactivity, and interactions. These investigations provide insights into the compound’s electronic structure and natural bond orbital analysis, revealing stability arising from hyper-conjugative interactions and charge delocalization. Molecular docking studies indicate potential inhibitory effects against certain enzymes, highlighting its biomedical relevance (Pillai et al., 2017).
Corrosion Protection The compound and its analogs have been explored for their corrosion protection capabilities. Studies focusing on similar carbohydrazide-pyrazole compounds have demonstrated their efficacy in protecting mild steel in acidic environments. These findings are significant for industrial applications where corrosion resistance is critical. The protective effect is attributed to the formation of a monolayer on the metal surface, inhibiting corrosion processes. This application is supported by electrochemical methods and computational approaches, providing a comprehensive understanding of the compound’s protective mechanisms (Paul et al., 2020).
Antimicrobial and Antitumor Activities Derivatives of N'-(3-chlorobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide have shown promising antimicrobial and antitumor activities. These compounds, through various modifications and synthesis, have been evaluated for their biological activities, demonstrating potent effects against a range of microbial strains and cancer cell lines. The structure-activity relationship studies, supported by molecular docking, suggest these compounds' potential as therapeutic agents. Their ability to interact with biological targets, leading to significant biological activities, paves the way for further pharmaceutical development (Ningaiah et al., 2014).
Antioxidant Properties The compound's derivatives have also been identified to possess antioxidant properties. These activities are crucial in combating oxidative stress, which is associated with numerous diseases, including neurodegenerative disorders, inflammation, and cancer. The antioxidant potential of these compounds, as evidenced by various assays, underscores the importance of the pyrazole scaffold in designing new antioxidant agents. This attribute, combined with their antimicrobial and antitumor activities, makes them valuable candidates for further medicinal chemistry exploration (Karrouchi et al., 2021).
Orientations Futures
The future directions for research on “N’-(3-chlorobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide” could include further investigation into its synthesis, properties, and potential biological activities. This could involve in-depth studies on its mechanism of action, potential applications, and safety profile .
Propriétés
IUPAC Name |
N-[(E)-(3-chlorophenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O/c1-8-5-11(16-15-8)12(18)17-14-7-9-3-2-4-10(13)6-9/h2-7H,1H3,(H,15,16)(H,17,18)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJHDNZGOJILJM-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3-chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-methoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5525881.png)

![N-[2-(1H-pyrazol-1-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5525896.png)
![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5525911.png)
![4,6-dimethyl-1-(1,2,5-trimethyl-4-piperidinyl)-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B5525918.png)
![N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5525924.png)
![3-chloro-4-[(1-chloro-2-naphthyl)thio]aniline](/img/structure/B5525935.png)

![{2-[2-(2,5-dimethyl-3-furoyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5525948.png)
![4-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5525961.png)
![N-4-biphenylyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5525963.png)
![8-[(2,5-dimethyl-3-thienyl)sulfonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5525966.png)
